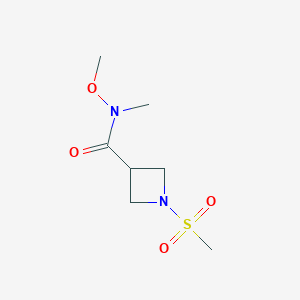

N-methoxy-N-methyl-1-(methylsulfonyl)azetidine-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

The synthesis of N-methoxy-N-methyl-1-(methylsulfonyl)azetidine-3-carboxamide involves several steps. Typically, the synthetic route includes the reaction of azetidine-3-carboxylic acid with methylsulfonyl chloride in the presence of a base to form the corresponding sulfonyl derivative. This intermediate is then reacted with N-methoxy-N-methylamine under controlled conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Analyse Chemischer Reaktionen

N-methoxy-N-methyl-1-(methylsulfonyl)azetidine-3-carboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.

Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, leading to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Antiviral Activity

Recent studies have highlighted the compound's potential as an antiviral agent. Specifically, it has been investigated for its inhibitory effects against SARS-CoV-2, the virus responsible for COVID-19. The azetidine derivatives, including N-methoxy-N-methyl-1-(methylsulfonyl)azetidine-3-carboxamide, have shown promising results in biochemical evaluations, indicating their potency against viral proteases involved in the replication of coronaviruses .

Neuroprotective Effects

The compound's structure suggests potential neuroprotective properties, particularly through modulation of the NURR-1 nuclear receptor. This receptor is implicated in various neurodegenerative diseases, including Parkinson's and Alzheimer's diseases. Compounds that can enhance NURR-1 activity may offer therapeutic benefits by protecting dopaminergic neurons from degeneration .

Synthetic Routes

The synthesis of this compound has been achieved through various methods involving azetidine and oxetane derivatives. Efficient synthetic routes have been established that allow for the modification of the azetidine ring to enhance biological activity and selectivity .

Structure-Activity Relationship (SAR) Studies

SAR studies have been critical in understanding how modifications to the azetidine structure affect its biological activity. For instance, variations in substituents on the azetidine ring can significantly influence its interaction with target proteins, thereby enhancing or diminishing its therapeutic effects .

Potential Therapeutic Uses

Given its properties, this compound is being explored for multiple therapeutic uses:

- Neurodegenerative Diseases: Its ability to modulate neuroprotective pathways makes it a candidate for treating conditions like Alzheimer's and Parkinson's disease.

- Infectious Diseases: Its antiviral properties position it as a potential treatment option for viral infections, particularly those caused by coronaviruses.

Case Study: Antiviral Efficacy

A study evaluating a series of azetidine inhibitors demonstrated that compounds similar to this compound exhibited significant antiviral activity against SARS-CoV-2 proteases, with some derivatives showing low nanomolar EC50 values .

Neuroprotection in Animal Models

Research involving animal models of neurodegeneration has shown that compounds targeting the NURR-1 receptor can mitigate symptoms associated with dopaminergic loss, suggesting a protective effect that could be attributed to derivatives like this compound .

Tables

| Application Area | Description | Current Research Focus |

|---|---|---|

| Antiviral Activity | Inhibition of viral proteases | SARS-CoV-2 treatment |

| Neuroprotective Effects | Modulation of NURR-1 receptor | Parkinson's and Alzheimer's diseases |

| Synthetic Development | Efficient routes for azetidine derivatives | Enhancing bioactivity |

Wirkmechanismus

The mechanism of action of N-methoxy-N-methyl-1-(methylsulfonyl)azetidine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

N-methoxy-N-methyl-1-(methylsulfonyl)azetidine-3-carboxamide can be compared with other similar compounds, such as:

N-methoxy-N-methylacetamide: This compound has a similar structure but lacks the azetidine ring and the sulfonyl group.

N-methyl-1-(methylsulfonyl)azetidine-3-carboxamide: This compound is similar but does not have the methoxy group.

N-methoxy-1-(methylsulfonyl)azetidine-3-carboxamide: This compound lacks the N-methyl group.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Biologische Aktivität

N-methoxy-N-methyl-1-(methylsulfonyl)azetidine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, chemical properties, and comparisons with similar compounds.

This compound features a unique structure that includes an azetidine ring and a sulfonyl group. Its chemical formula is C₇H₁₃N₃O₃S, and it has the following key functional groups:

- Methoxy group : Enhances solubility and may influence biological activity.

- Methylsulfonyl group : Implicated in enzyme inhibition and receptor interactions.

- Azetidine ring : Provides structural rigidity and potential for diverse interactions.

The primary mechanism of action for this compound appears to involve its interaction with specific enzymes or receptors. It may modulate the activity of these targets, leading to various biological effects. The exact pathways remain under investigation, but preliminary studies suggest that this compound could serve as a small molecule inhibitor for certain kinases or other regulatory proteins involved in disease processes.

Enzyme Inhibition

Research indicates that this compound can inhibit specific enzymes, potentially affecting metabolic pathways. For instance, it has been noted to interact with dihydroorotate dehydrogenase (DHODH), an enzyme crucial for pyrimidine synthesis in certain pathogens like Plasmodium species, which are responsible for malaria .

Anticancer Potential

Studies have suggested that compounds with similar structures exhibit anticancer properties by inducing apoptosis in cancer cells. The sulfonyl group is often associated with enhanced activity against tumor cells by disrupting cellular signaling pathways .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with structurally related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-methoxy-N-methylacetamide | Lacks azetidine ring | Limited biological activity |

| N-methyl-1-(methylsulfonyl)azetidine-3-carboxamide | Similar but without methoxy group | Moderate enzyme inhibition |

| N-methoxy-1-(methylsulfonyl)azetidine-3-carboxamide | Lacks N-methyl group | Reduced potency |

This table illustrates how the presence of specific functional groups influences the biological activity of these compounds.

Case Studies and Research Findings

Several research studies have evaluated the biological effects of this compound. Notable findings include:

- In vitro Studies : Initial tests indicated that this compound exhibited significant inhibition of DHODH in Plasmodium species, suggesting potential as an antimalarial agent .

- Cell Line Experiments : In cancer cell lines, the compound demonstrated cytotoxic effects, leading to cell death through apoptosis mechanisms .

- Animal Models : Preliminary studies in animal models have shown promise in reducing tumor growth and enhancing survival rates when administered alongside standard therapies .

Eigenschaften

IUPAC Name |

N-methoxy-N-methyl-1-methylsulfonylazetidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O4S/c1-8(13-2)7(10)6-4-9(5-6)14(3,11)12/h6H,4-5H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VATNPTPSLJQJFE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C1CN(C1)S(=O)(=O)C)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.